physicochemical properties of 2-(3-Iodophenoxy)acetic acid
physicochemical properties of 2-(3-Iodophenoxy)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Iodophenoxy)acetic Acid
Introduction
2-(3-Iodophenoxy)acetic acid (CAS No. 1878-93-9) is a halogenated aromatic ether and carboxylic acid.[1][2] As a member of the broader phenoxyacetic acid class of compounds, its structure is of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. The presence of an iodine atom on the phenyl ring at the meta position, combined with the carboxylic acid moiety linked via an ether bridge, imparts a unique combination of lipophilicity, hydrogen bonding capability, and chemical reactivity.
While specific biological activities for this particular isomer are not extensively documented in peer-reviewed literature, it is commercially available as a "versatile small molecule scaffold," indicating its utility as a foundational component for constructing more complex molecules in discovery research.[1] The general class of phenoxyacetic acids is well-known for a wide range of bioactivities, most notably as herbicides, where they function as synthetic auxins.[3][4] Furthermore, various derivatives have been explored for therapeutic applications, including as novel agonists for the free fatty acid receptor 1 (FFA1) in diabetes research and as scaffolds for anti-inflammatory agents.[5][6]
This guide provides a comprehensive overview of the known and predicted , alongside detailed methodologies for its synthesis and characterization. It is intended for researchers and drug development professionals who require a technical understanding of this compound for its potential application in their work.
Physicochemical Properties
The empirical data for 2-(3-Iodophenoxy)acetic acid is limited in public literature. The following table summarizes its core identifiers along with predicted values derived from computational models. A clear distinction is made between verified and predicted data to ensure scientific integrity.
Table 1: Core Physicochemical Properties of 2-(3-Iodophenoxy)acetic Acid
| Property | Value | Data Type | Source(s) |
|---|---|---|---|
| CAS Number | 1878-93-9 | Experimental | [1] |
| Molecular Formula | C₈H₇IO₃ | Experimental | [1] |
| Molecular Weight | 278.04 g/mol | Calculated | [1] |
| Appearance | Data not available (Typically a solid) | - | |
| Melting Point | Data not available | - | |
| Boiling Point | Data not available | - | |
| pKa | Data not available | - | |
| Solubility | Data not available | - |
| logP (XlogP3) | 2.4 | Predicted |[7] |
Contextual Data from Isomeric Compounds
To provide context for the physical properties, the experimental data for closely related isomers are presented below. It is crucial to note that these values are not for 2-(3-Iodophenoxy)acetic acid but illustrate how the position of the substituent can influence properties.
Table 2: Experimental Properties of Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
|---|---|---|---|---|
| 2-(2-Iodophenyl)acetic acid | 18698-96-9 | C₈H₇IO₂ | 262.04 | 116-119 |
| 2-(4-Iodophenyl)acetic acid | 1798-06-7 | C₈H₇IO₂ | 262.04 | 136-143 |
Synthesis and Purification
The synthesis of 2-(3-Iodophenoxy)acetic acid is not explicitly detailed in readily available literature. However, a standard and reliable method for its preparation is the Williamson ether synthesis, which involves the reaction of 3-iodophenol with a haloacetate ester, followed by saponification of the resulting ester.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of 2-(3-Iodophenoxy)acetic acid.
Representative Experimental Protocol
This protocol is a generalized procedure based on established methods for synthesizing phenoxyacetic acids.[8][9] Researchers should perform small-scale trials to optimize reaction conditions such as temperature, time, and solvent for this specific substrate.
Step 1: Synthesis of Ethyl 2-(3-Iodophenoxy)acetate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-iodophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (approx. 5-10 mL per gram of phenol).
-
Stir the suspension and add ethyl bromoacetate (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis to 2-(3-Iodophenoxy)acetic Acid
-
Dissolve the crude ethyl 2-(3-iodophenoxy)acetate in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (NaOH, 1.5-2.0 eq.) as a concentrated aqueous solution.
-
Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C for 2-4 hours to expedite the hydrolysis, monitoring by TLC until the ester starting material is consumed.
-
Once hydrolysis is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting materials or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid (HCl).
-
A white or off-white precipitate of 2-(3-Iodophenoxy)acetic acid should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Analytical Characterization
As no public experimental spectra are available, this section describes the expected analytical signatures for the confirmation of the structure of 2-(3-Iodophenoxy)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct regions.
-
Aromatic Region (δ 6.8-7.6 ppm): Four protons on the substituted phenyl ring will appear in this region. Due to the meta-substitution, complex splitting patterns (triplets, doublets of doublets) are expected.
-
Methylene Protons (δ ~4.7 ppm): The two protons of the -O-CH₂- group are expected to appear as a singlet.
-
Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the -COOH group will appear as a very broad singlet. This peak is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals corresponding to the 8 carbon atoms in the molecule.
-
Carboxylic Carbon (δ ~170-175 ppm): The C=O carbon of the acid.
-
Aromatic Carbons (δ 95-160 ppm): Six signals are expected. The carbon atom directly bonded to the iodine (C-I) will be found at a lower chemical shift (approx. δ 95 ppm), while the carbon bonded to the ether oxygen (C-O) will be at a higher chemical shift (approx. δ 158 ppm).
-
Methylene Carbon (δ ~65 ppm): The carbon of the -O-CH₂- group.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight. For electrospray ionization (ESI), the compound is expected to be observed as the deprotonated molecule [M-H]⁻ at m/z 276.9367 in negative mode or as the protonated molecule [M+H]⁺ at m/z 278.9513 in positive mode. The characteristic isotopic pattern of iodine would also be observable.
Table 3: Predicted Collision Cross Section (CCS) Data for MS Identification
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M-H]⁻ | 276.93672 | 140.6 |
| [M+H]⁺ | 278.95128 | 145.1 |
| [M+Na]⁺ | 300.93322 | 145.9 |
Data sourced from PubChemLite and calculated using CCSbase.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups.
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-O-C Stretch: An absorption band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) will indicate the presence of the aryl ether linkage.
-
Aromatic C=C and C-H Bending: Multiple absorptions in the 1450-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ will confirm the substituted aromatic ring.
Biological Activity and Potential Applications
While specific studies on 2-(3-Iodophenoxy)acetic acid are scarce, its structural class provides a strong basis for its potential applications.
-
Chemical Scaffold: As a commercially available building block, its primary role is in synthetic and medicinal chemistry.[1] The carboxylic acid provides a handle for amide coupling or esterification, while the iodo-substituted ring is a key substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid elaboration of the core structure into more complex drug candidates or functional materials.
-
Herbicidal Potential: Phenoxyacetic acids are classic herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[3] The biological activity of these herbicides is highly dependent on the substitution pattern on the aromatic ring.[3] While untested, the 3-iodo derivative could possess herbicidal properties.
-
Pharmaceutical Research: Halogenated phenols and their derivatives are explored for a wide range of biological activities, including antioxidant and cytoprotective effects. The phenoxyacetic acid moiety itself is a known pharmacophore in various drug classes. For instance, derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory applications and as agonists for metabolic receptors like FFA1.[5][6] The 3-iodo-substituent provides a site for modification or could serve to modulate the lipophilicity and binding interactions of a potential drug candidate.
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for 2-(3-Iodophenoxy)acetic acid is not publicly available. The following recommendations are based on the known hazards of structurally related compounds, such as other halogenated phenoxy acids and iodo-aromatics.
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Hazards: Based on related compounds, 2-(3-Iodophenoxy)acetic acid should be considered a potential skin, eye, and respiratory irritant. The toxicological properties have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct light. Iodo-aromatic compounds can be light-sensitive.
Conclusion
2-(3-Iodophenoxy)acetic acid represents a valuable but under-characterized chemical entity. Its core physicochemical data are largely predicted, highlighting an opportunity for fundamental research to establish its experimental properties. The established synthetic routes for phenoxyacetic acids provide a clear path for its preparation, enabling further investigation. For researchers in drug discovery and materials science, this compound serves as an accessible scaffold, with the iodine atom providing a versatile anchor for synthetic diversification through modern cross-coupling chemistry. Future studies are needed to elucidate its specific biological activities and unlock its full potential in applied chemical sciences.
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